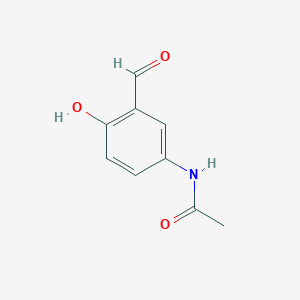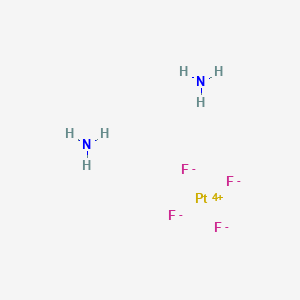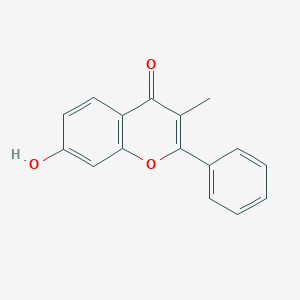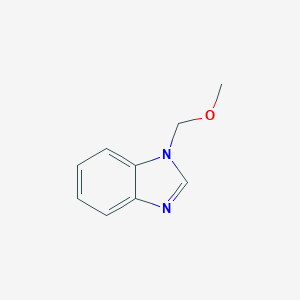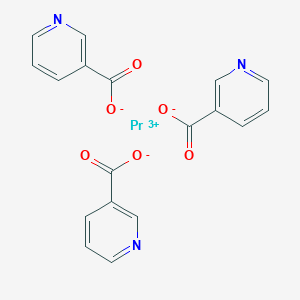
Trinicotinic acid praseodymium(III) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trinicotinic acid praseodymium(III) salt, also known as Pr(TNA)3, is a rare earth metal complex that has gained attention in recent years due to its potential applications in various fields. This compound is synthesized by reacting praseodymium nitrate with trinicotinic acid in the presence of a base.
Aplicaciones Científicas De Investigación
Trinicotinic acid praseodymium(III) salt has been studied for its potential applications in various scientific fields. In the field of catalysis, Trinicotinic acid praseodymium(III) salt(TNA)3 has been shown to exhibit high catalytic activity for various reactions, such as the oxidation of alcohols and the synthesis of esters. In the field of luminescence, Trinicotinic acid praseodymium(III) salt(TNA)3 has been shown to exhibit strong red emission, making it a promising candidate for use in lighting and display technologies. Additionally, Trinicotinic acid praseodymium(III) salt(TNA)3 has been studied for its potential use in magnetic refrigeration and as a contrast agent in magnetic resonance imaging (MRI).
Mecanismo De Acción
The mechanism of action of Trinicotinic acid praseodymium(III) salt is not fully understood. However, it is believed that the praseodymium ion in the complex plays a key role in its catalytic and luminescent properties. The trinicotinic acid ligand is thought to stabilize the praseodymium ion and enhance its reactivity.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Trinicotinic acid praseodymium(III) salt. However, some studies have suggested that the compound may have antioxidant properties and could potentially be used as a therapeutic agent for diseases related to oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Trinicotinic acid praseodymium(III) salt in lab experiments is its high catalytic activity, which can lead to faster reaction rates and higher yields. Additionally, the compound exhibits strong luminescence, making it useful for imaging applications. However, one limitation of using Trinicotinic acid praseodymium(III) salt(TNA)3 is its high cost and limited availability, which can make it difficult to obtain for some researchers.
Direcciones Futuras
There are several future directions for research on Trinicotinic acid praseodymium(III) salt. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in catalysis, luminescence, and biomedical research. Finally, research on the toxicity and safety of Trinicotinic acid praseodymium(III) salt is needed to determine its suitability for use in various applications.
Métodos De Síntesis
The synthesis of Trinicotinic acid praseodymium(III) salt involves the reaction of praseodymium nitrate with trinicotinic acid in the presence of a base. The reaction is carried out in a solvent such as water or ethanol, and the resulting product is then purified by recrystallization. This method has been reported to yield high purity and high-quality crystals of Trinicotinic acid praseodymium(III) salt(TNA)3.
Propiedades
Número CAS |
16468-77-2 |
|---|---|
Nombre del producto |
Trinicotinic acid praseodymium(III) salt |
Fórmula molecular |
C18H12N3O6Pr-3 |
Peso molecular |
507.2 g/mol |
Nombre IUPAC |
praseodymium(3+);pyridine-3-carboxylate |
InChI |
InChI=1S/3C6H5NO2.Pr/c3*8-6(9)5-2-1-3-7-4-5;/h3*1-4H,(H,8,9);/q;;;+3/p-3 |
Clave InChI |
YIAJWJSRLIBJNI-UHFFFAOYSA-K |
SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Pr+3] |
SMILES canónico |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Pr] |
Sinónimos |
Trinicotinic acid praseodymium(III) salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



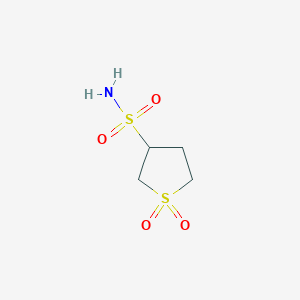
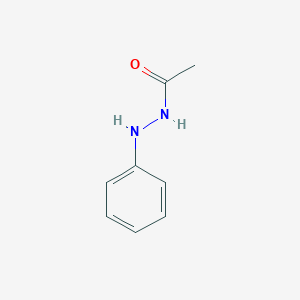
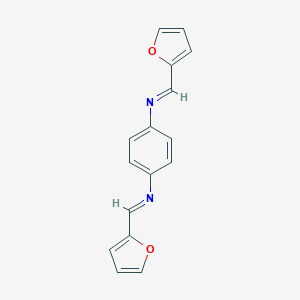
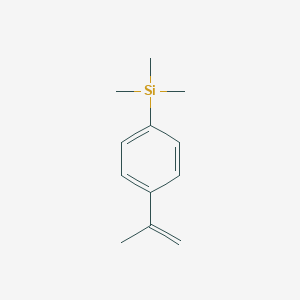
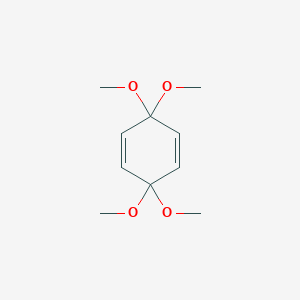
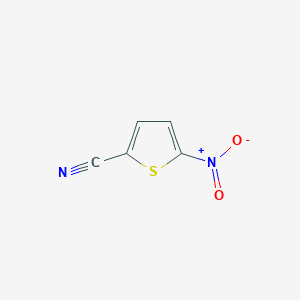
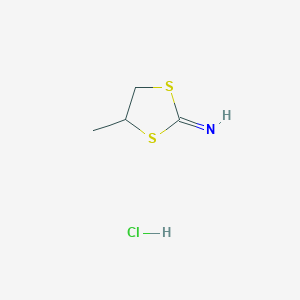
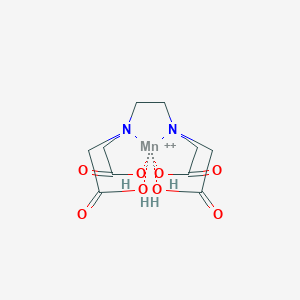
![Pyrido[2,3-d]pyridazine-8(7H)-thione](/img/structure/B92917.png)
